3-Bromo-2-methyl-5-nitrobenzoic acid
Overview
Description
3-Bromo-2-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 . It has a molecular weight of 260.04 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methyl group, and a nitro group .Scientific Research Applications
Synthesis of Chlorantraniliprole
Role in Nitration Reactions
3-Bromo-2-methyl-5-nitrobenzoic acid is involved in nitration reactions. For instance, nitration of 3-bromo-2-methylbenzo[b]thiophen yields various nitrobenzo[b]thiophen derivatives. This highlights its importance in the study of nitration reactions and the synthesis of diverse nitro-substituted organic compounds (J. Cooper & R. M. Scrowston, 1972).
Heterocyclic Synthesis
This compound plays a crucial role in the synthesis of heterocyclic compounds. Its condensation with other reagents leads to the formation of various heterocyclic structures, including indoles and isoquinolines, which are significant in the field of medicinal chemistry (D. E. Ames & O. Ribeiro, 1976).
Substitution Reactions
The molecule is integral to substitution reactions, where it participates in the generation of various substituted derivatives. These reactions are essential for the creation of a wide range of organic compounds with potential applications in drug design and materials science (G. Cavill, 1945).
Catalytic Oxidation Studies
This compound is also important in catalytic oxidation studies. Research has shown its synthesis through catalytic oxidation processes, providing insights into green chemistry and efficient synthesis methods (Yueqin Cai & Qiu Shui, 2005).
Aromatic Nucleophilic Substitution
This compound is instrumental in studies of aromatic nucleophilic substitution with rearrangement. It reacts with amines to yield novel organic structures, which can have implications in the development of new synthetic methodologies (F. Guerrera, L. Salerno, L. Lamartina, & D. Spinelli, 1995).
Mechanism of Action
Target of Action
Nitro compounds, such as 3-bromo-2-methyl-5-nitrobenzoic acid, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds, in general, are known for their high reactivity, which allows them to interact with various biological targets . The bromine atom in the compound could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions due to their high reactivity .
Pharmacokinetics
Nitro compounds are generally known for their low volatility and water solubility, which could impact their bioavailability .
Result of Action
Nitro compounds are known to cause various biological effects due to their high reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat, flames, and sparks should be avoided as they can lead to hazardous combustion products such as carbon monoxide, nitrogen oxides, and hydrogen bromide .
Properties
IUPAC Name |
3-bromo-2-methyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHDTQSCWLYJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292032 | |
Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-02-5 | |
Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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